

Ac-QPKK(Ac)-AMC Assay Protocol for SIRT2 Inhibition: Application Notes

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Compound of Interest

Compound Name: Ac-QPKK(Ac)-AMC

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Introduction

Sirtuin 2 (SIRT2), an NAD dependent deacetylase, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. The development of potent and selective SIRT2 inhibitors is a key focus in drug discovery. A widely used method for screening and characterizing SIRT2 inhibitors is the **Ac-QPKK(Ac)-AMC** fluorogenic assay. This two-step assay provides a sensitive and high-throughput-compatible platform for measuring SIRT2 deacetylation activity. This document provides a detailed protocol for performing the **Ac-QPKK(Ac)-AMC** assay for SIRT2 inhibition, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.

Principle of the Assay

The **Ac-QPKK(Ac)-AMC** assay is a coupled enzymatic assay. In the first step, SIRT2 deacetylates the acetylated lysine residue of the fluorogenic substrate, Ac-Gln-Pro-Lys-Lys(Ac)-AMC. In the second step, a developing enzyme, typically trypsin, specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.^[1] The fluorescence intensity is directly proportional to the amount of AMC released, which in turn is a measure of SIRT2 activity. Inhibitors of SIRT2 will reduce the rate of deacetylation, leading to a decrease in the fluorescent signal.

Data Presentation

Table 1: IC50 Values of Known SIRT2 Inhibitors using Ac-QPKK(Ac)-AMC Assay

Inhibitor	IC50 (μM)	Reference
Nicotinamide	138	[2]
AGK2	15.4	[3]
SirReal2	0.4	[3]
TM	0.028	[4]

Experimental Protocols

Materials and Reagents

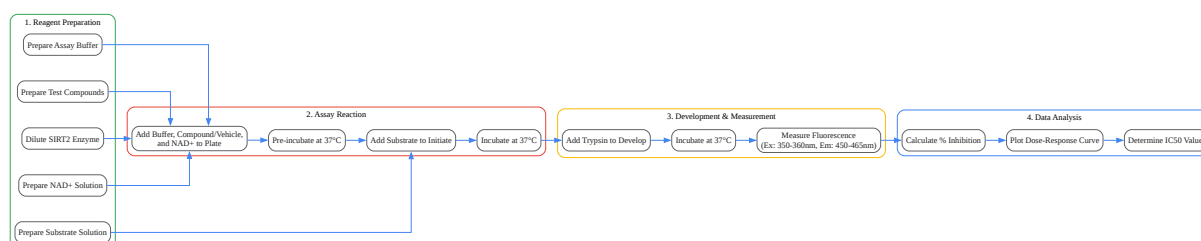
- Recombinant Human SIRT2 enzyme
- **Ac-QPKK(Ac)-AMC** substrate
- NAD⁺ (Nicotinamide adenine dinucleotide)
- Trypsin (TPCK-treated)
- SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Bovine Serum Albumin (BSA)
- Known SIRT2 inhibitor (e.g., Nicotinamide, for positive control)
- Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
- 96-well black microplate
- Fluorescence microplate reader

Assay Protocol

- Reagent Preparation:
 - Prepare SIRT2 Assay Buffer. Add BSA to a final concentration of 0.1 mg/mL to prevent enzyme precipitation and non-specific binding.
 - Prepare a stock solution of NAD⁺ in SIRT2 Assay Buffer.
 - Prepare a stock solution of **Ac-QPKK(Ac)-AMC** substrate in a suitable solvent (e.g., DMSO).
 - Prepare a stock solution of Trypsin in a suitable buffer.
 - Dilute the recombinant SIRT2 enzyme to the desired working concentration in SIRT2 Assay Buffer. Keep the enzyme on ice.
 - Prepare serial dilutions of the test compounds and the known inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically $\leq 1\%$ DMSO).
- Assay Reaction:
 - Set up the assay in a 96-well black microplate. Include wells for "no enzyme" (background), "no inhibitor" (vehicle control), and test compounds at various concentrations.
 - To each well, add the following components in the specified order:
 - SIRT2 Assay Buffer
 - Test compound or vehicle
 - NAD⁺ solution
 - Pre-incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.
 - Initiate the deacetylation reaction by adding the **Ac-QPKK(Ac)-AMC** substrate solution to all wells.

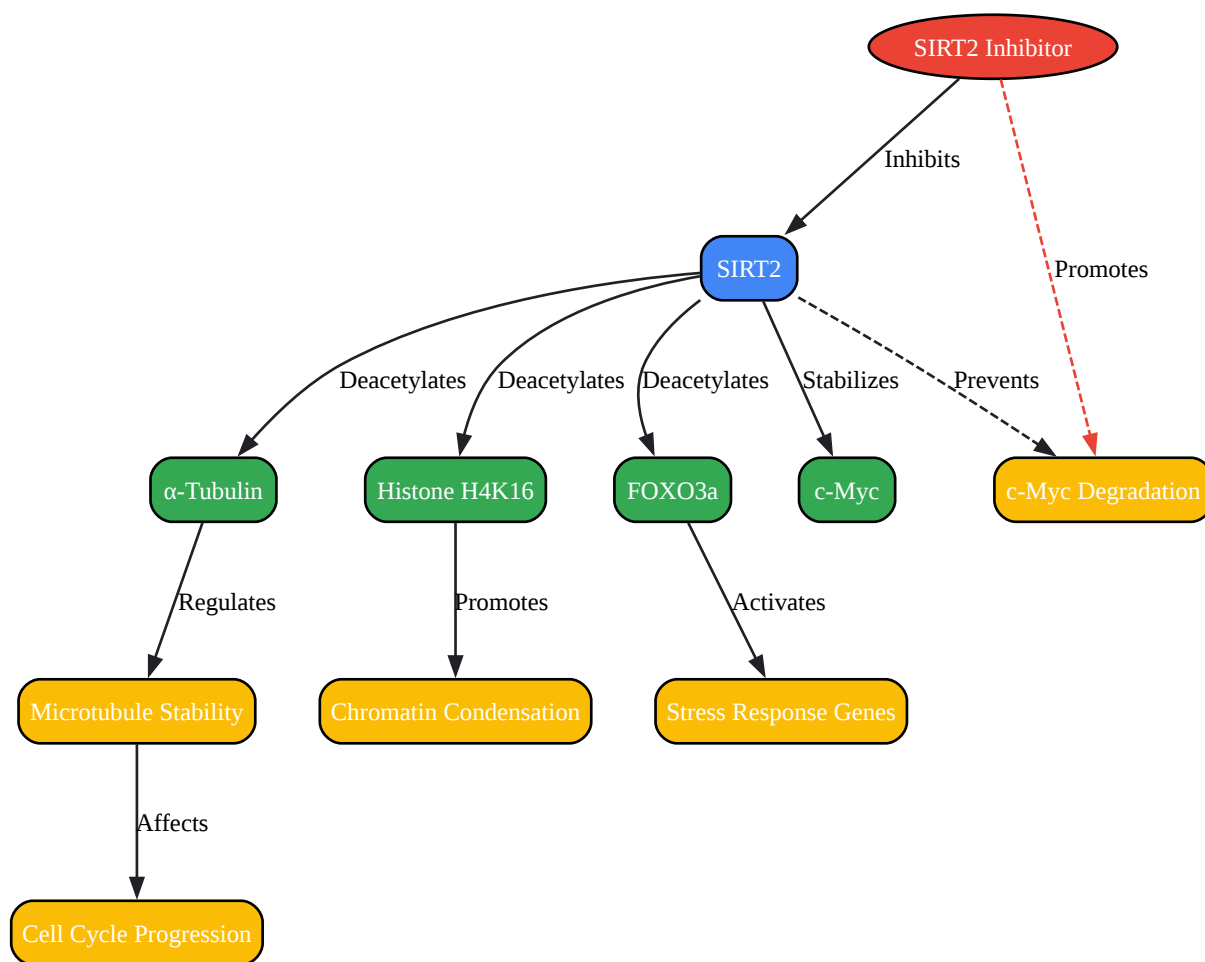
- Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme concentration and activity.
- Development and Fluorescence Measurement:
 - Stop the deacetylation reaction and initiate the development step by adding the Trypsin solution to all wells.
 - Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.
 - Measure the fluorescence intensity using a microplate reader with excitation at approximately 340-360 nm and emission at approximately 440-460 nm.
- Data Analysis:
 - Subtract the average fluorescence of the "no enzyme" blank wells from all other readings.
 - Calculate the percentage of SIRT2 inhibition for each concentration of the test compound using the following formula: % Inhibition = $100 \times [1 - (\text{Fluorescence of test compound} - \text{Background Fluorescence}) / (\text{Fluorescence of vehicle control} - \text{Background Fluorescence})]$
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations



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Caption: Experimental workflow for the **Ac-QPKK(Ac)-AMC** assay for SIRT2 inhibition.



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Caption: Simplified signaling pathway of SIRT2 and its key substrates.

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- To cite this document: BenchChem. [Ac-QPKK(Ac)-AMC Assay Protocol for SIRT2 Inhibition: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025686#ac-qpkk-ac-amc-assay-protocol-for-sirt2-inhibition]

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